ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as AC-SO3H under ethanol at room temperature . This method provides the desired product with moderate to good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
1H-pyrazolo[4,3-b]pyridines: Another closely related family with slight structural variations.
Uniqueness
Ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H10ClN3O2 |
---|---|
Molecular Weight |
227.65 g/mol |
IUPAC Name |
ethyl 1H-pyrazolo[4,3-c]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-2-14-9(13)8-6-5-10-4-3-7(6)11-12-8;/h3-5H,2H2,1H3,(H,11,12);1H |
InChI Key |
RHUDRTGQQCFLKK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=NC=C2.Cl |
Origin of Product |
United States |
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